![molecular formula C8H14ClN5O2 B2688680 Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride CAS No. 2503209-05-8](/img/structure/B2688680.png)

Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

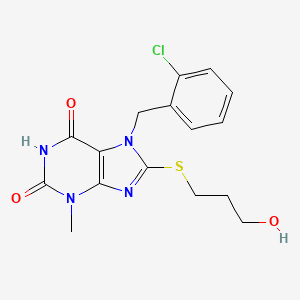

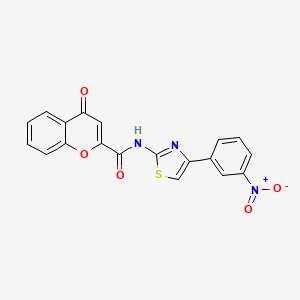

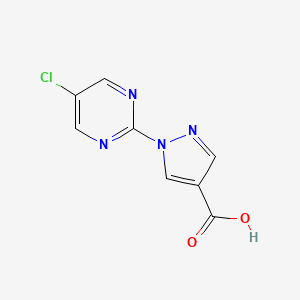

“Methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a class of compounds known as triazole-pyrimidine hybrids, which have been shown to have promising biological activities in various domains .

Synthesis Analysis

The compound is synthesized through a series of steps involving the design and characterization of novel triazole-pyrimidine-based compounds . The synthesis process is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of the compound is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and properties.Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized . The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined through various analyses, including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These analyses provide detailed information about the compound’s structure and properties.Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Research has shown that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine family are key intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, Ranjbar‐Karimi et al. (2010) demonstrated a three-component synthesis approach to create new carbonitriles and pyrimidine derivatives, highlighting the versatility of these compounds in constructing complex molecular structures (R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).

Chemical Reactions and Transformations

Chernyshev et al. (2014) explored the reactions of partially hydrogenated [1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, leading to the formation of amides and further intramolecular alkylation to produce novel heterocyclic chlorides. This study underscores the compound's utility in organic synthesis and the generation of new cyclic compounds with potential biological activities (V. M. Chernyshev, D. A. Pyatakov, A. N. Sokolov, A. Astakhov, E. S. Gladkov, S. Shishkina, & O. Shishkin, 2014).

Potential in Medicinal Chemistry

Although the request was to avoid drug use, dosage, and side effects, it's worth noting that the structural motif of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been investigated for potential applications in medicinal chemistry. For example, Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate to evaluate for tuberculostatic activity, indicating the relevance of these compounds in drug discovery (Y. Titova, E. Filatova, O. Fedorova, G. Rusinov, & V. Charushin, 2019).

Mecanismo De Acción

The compound exhibits neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h5H,2-4,9H2,1H3,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENGQUXEVPOZJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNC2=NC(=NN2C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[2-oxo-1-(6-oxo-1,6-dihydro-1-pyrimidinyl)-2-phenylethyl]benzamide](/img/structure/B2688599.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2688603.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)

![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)

![N-(2,3-dimethoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2688607.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester](/img/structure/B2688609.png)

![3-(4-Fluorophenyl)-5-hydrazino[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2688620.png)